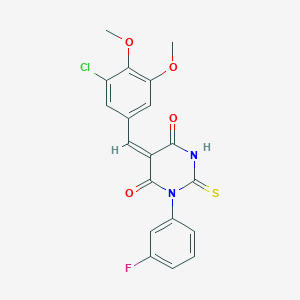![molecular formula C21H17ClN2O5S B286289 2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B286289.png)
2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDDO-Im, and it is a member of the triterpenoid family of compounds. CDDO-Im has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
The mechanism of action of CDDO-Im is complex and involves multiple pathways. This compound has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of genes involved in antioxidant and anti-inflammatory responses. CDDO-Im has also been shown to inhibit the NF-κB pathway, which is responsible for regulating the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
CDDO-Im has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory effects, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. CDDO-Im has also been found to have neuroprotective effects, and it has been studied for its potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CDDO-Im in lab experiments is its wide range of biological activities. This compound has been found to have antioxidant, anti-inflammatory, and anticancer effects, which makes it a valuable tool for studying these biological processes. However, one of the limitations of using CDDO-Im in lab experiments is its complex synthesis process. This compound requires specialized equipment and skilled chemists to synthesize, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of CDDO-Im. One area of research is the development of new synthetic methods for this compound, which could make it more accessible for scientific research. Another area of research is the study of the potential applications of CDDO-Im in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CDDO-Im and its potential applications in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of CDDO-Im involves the reaction of two precursor compounds: 2-cyano-3,12-dioxo-oleana-1,9(11)-dien-28-oic acid (CDDO) and N-(3,4-dimethylphenyl)glycine methyl ester (Im). The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various chromatographic techniques. The synthesis of CDDO-Im is a complex process that requires skilled chemists and specialized equipment.
Wissenschaftliche Forschungsanwendungen
CDDO-Im has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. CDDO-Im has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been found to have a synergistic effect when used in combination with other anticancer drugs.
Eigenschaften
Molekularformel |
C21H17ClN2O5S |
|---|---|
Molekulargewicht |
444.9 g/mol |
IUPAC-Name |
2-[(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H17ClN2O5S/c1-11-3-4-14(5-12(11)2)23-19(25)9-24-20(26)18(30-21(24)27)7-13-6-16-17(8-15(13)22)29-10-28-16/h3-8H,9-10H2,1-2H3,(H,23,25)/b18-7+ |
InChI-Schlüssel |
VNDHBRBARIICNH-CNHKJKLMSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC4=C(C=C3Cl)OCO4)/SC2=O)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B286208.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B286211.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-ethylphenyl)acetamide](/img/structure/B286213.png)
![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B286216.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide](/img/structure/B286218.png)



![(5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286225.png)
![ethyl 4-(3-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286227.png)
![2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B286228.png)
![3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B286230.png)